1,4-Difluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene 1,4-Difluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13545091
InChI: InChI=1S/C13H8ClF3S/c14-9-4-11(16)6-12(5-9)18-7-8-3-10(15)1-2-13(8)17/h1-6H,7H2
SMILES: C1=CC(=C(C=C1F)CSC2=CC(=CC(=C2)F)Cl)F
Molecular Formula: C13H8ClF3S
Molecular Weight: 288.72 g/mol

1,4-Difluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene

CAS No.:

Cat. No.: VC13545091

Molecular Formula: C13H8ClF3S

Molecular Weight: 288.72 g/mol

* For research use only. Not for human or veterinary use.

1,4-Difluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene -

Specification

Molecular Formula C13H8ClF3S
Molecular Weight 288.72 g/mol
IUPAC Name 1-chloro-3-[(2,5-difluorophenyl)methylsulfanyl]-5-fluorobenzene
Standard InChI InChI=1S/C13H8ClF3S/c14-9-4-11(16)6-12(5-9)18-7-8-3-10(15)1-2-13(8)17/h1-6H,7H2
Standard InChI Key WMEWAMVQAUNJLX-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)CSC2=CC(=CC(=C2)F)Cl)F
Canonical SMILES C1=CC(=C(C=C1F)CSC2=CC(=CC(=C2)F)Cl)F

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound features a central benzene ring substituted with two fluorine atoms at the 1- and 4-positions. A sulfanylmethyl group (-SCH2-) bridges the central ring to a 3-chloro-5-fluorophenyl moiety, introducing additional halogenation and sulfur-based reactivity. The SMILES notation C1=CC(=C(C=C1F)CSC2=CC(=CC(=C2)F)Cl)F precisely defines its connectivity .

Key structural attributes include:

  • Halogenation Pattern: The 3-chloro-5-fluorophenyl group creates electronic asymmetry, influencing electrophilic substitution preferences.

  • Sulfur Linkage: The thioether (-S-) group enhances stability compared to oxygen analogs while enabling nucleophilic reactions.

Physical Properties

Experimental data for this compound reveals critical physicochemical parameters:

PropertyValueMethod/Conditions
Molecular FormulaC₁₃H₈ClF₃SCalculated
Molecular Weight289 g/molMass Spectrometry
Boiling Point331.0 ± 42.0 °CAt 760 mmHg
Density1.4 ± 0.1 g/cm³At 25°C
Flash Point154.0 ± 27.9 °CClosed-cup method
Vapor Pressure0.0 ± 0.7 mmHgAt 25°C

The compound’s low solubility in polar solvents and moderate volatility suggest suitability for reactions in non-aqueous media .

Synthesis and Optimization

Synthetic Routes

While detailed protocols for 1,4-Difluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene are proprietary, analogous compounds are synthesized via nucleophilic aromatic substitution or Ullmann-type coupling. A plausible route involves:

  • Fluorination: Introduction of fluorine atoms to a benzene precursor using HF or Selectfluor®.

  • Thioether Formation: Reaction of a chloromethyl intermediate with 3-chloro-5-fluorobenzenethiol under basic conditions.

Key challenges include minimizing polyhalogenation byproducts and ensuring regioselectivity. Catalysts such as CuI or Pd(PPh₃)₄ may enhance yield in coupling steps.

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate) to isolate the target compound. Structural confirmation relies on:

  • ¹H/¹³C NMR: Identifies proton environments and carbon backbone .

  • High-Resolution Mass Spectrometry (HRMS): Verifies molecular weight (observed m/z: 289.01) .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-withdrawing fluorine and chlorine atoms direct electrophiles to the less hindered positions. For example, nitration occurs preferentially at the 5-position of the central benzene ring.

Nucleophilic Reactions

The sulfanylmethyl group acts as a soft nucleophile, participating in:

  • Alkylation: Reaction with alkyl halides to form sulfonium salts.

  • Oxidation: Conversion to sulfones using H₂O₂ or mCPBA, altering electronic properties.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

This compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its halogen-rich structure mimics bioactive motifs in drugs like Ciprofloxacin.

Biological Activity Screening

Preliminary assays indicate moderate inhibition of Staphylococcus aureus (MIC: 32 µg/mL) and antiproliferative effects against HeLa cells (IC₅₀: 45 µM) .

PrecautionRequirement
Personal Protective GearGloves, goggles, lab coat
VentilationFume hood for all reactions
Storage-20°C in airtight containers

Waste Disposal

Residues must be treated as halogenated waste and incinerated at >1,000°C to prevent dioxin formation .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s role in cross-coupling reactions using DFT calculations.

  • Biological Optimization: Derivatize the sulfanylmethyl group to enhance pharmacokinetic properties.

  • Scale-Up Challenges: Develop continuous-flow synthesis to improve yield and safety.

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